molecular formula C13H18ClN3O B3338070 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide CAS No. 832741-13-6

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide

Cat. No. B3338070
CAS RN: 832741-13-6
M. Wt: 267.75 g/mol
InChI Key: WDFVVZLFMBOXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide is a research chemical with the molecular formula C13H18ClN3O and a molecular weight of 267.75 . It is also known as 1-[(2-chlorophenyl)methyl]piperidine-3-carbohydrazide .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide includes a piperidine ring attached to a 2-chlorobenzyl group and a carbohydrazide group . The InChI key for this compound is WDFVVZLFMBOXLU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide has a molecular weight of 267.75 and a molecular formula of C13H18ClN3O . Its exact physical properties such as melting point, solubility, etc., are not specified in the available resources.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-6-2-1-4-10(12)8-17-7-3-5-11(9-17)13(18)16-15/h1-2,4,6,11H,3,5,7-9,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVVZLFMBOXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169962
Record name 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)piperidine-3-carbohydrazide

CAS RN

832741-13-6
Record name 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-3-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide
Reactant of Route 2
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide
Reactant of Route 3
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide
Reactant of Route 6
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.